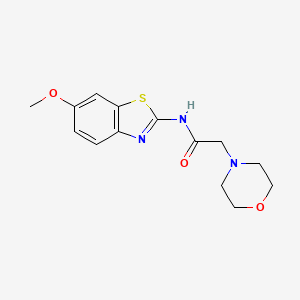![molecular formula C21H28N2O3 B5535948 2-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5535948.png)
2-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Recent studies have not directly addressed the synthesis of "2-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one"; however, insights into similar complex organic compounds suggest the importance of diazotization reactions and intramolecular cyclization. For instance, the practical synthesis of 2-fluoro-4-bromobiphenyl highlights innovative approaches to complex organic synthesis, including cross-coupling reactions and diazotization, which could be relevant to synthesizing structurally related compounds (Qiu et al., 2009).
Molecular Structure Analysis
The molecular structure of complex organic compounds like "2-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one" can be analyzed through techniques such as NMR spectroscopy and X-ray diffraction. A review by Pazderski & Abramov (2023) on Pd-cyclometallated compounds with 2-arylpyridines demonstrates the depth of analysis possible for understanding the structural intricacies of organic molecules, including stereochemistry and electronic properties (Pazderski & Abramov, 2023).
Chemical Reactions and Properties
The reactivity and chemical properties of "2-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one" may involve reactions characteristic of diazocarbonyl compounds and cyclization processes. For example, the intramolecular reactions of α-diazocarbonyl compounds provide a foundation for understanding how such molecules react under various conditions, offering insights into potential reactivities for similar structures (Burke & Grieco, 1980).
Physical Properties Analysis
The physical properties of complex organic molecules, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and potential applications. While specific studies on "2-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one" are not available, the principles outlined in the review of surface-modified bacterial polyhydroxyalkanoates indicate how physical properties can significantly impact material applications (Chai et al., 2020).
Chemical Properties Analysis
Analyzing the chemical properties of such compounds involves understanding their reactivity, stability, and functional group behavior. The homologation reaction of ketones with diazo compounds, for instance, provides valuable insights into the types of chemical transformations that complex organic molecules can undergo, offering a perspective on the versatile reactivity of "2-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one" (Candeias et al., 2016).
Applications De Recherche Scientifique
Synthesis and Antihypertensive Activity
A study explored the synthesis and screening of a series of compounds, including those related to the specified chemical structure, as antihypertensive agents. These compounds showed potential as mixed alpha- and beta-adrenergic receptor blockers, with specific ones exhibiting more pronounced activity toward alpha 1-adrenoceptor antagonism. This research highlights the compound's relevance in developing treatments for hypertension, focusing on its action on adrenergic receptors (Caroon et al., 1981).
Supramolecular Arrangements
Another study on cyclohexane-5-spirohydantoin derivatives, which share a structural relation with the queried compound, discussed their crystal structure and supramolecular arrangements. The research emphasized the importance of substituents on the cyclohexane ring in influencing these arrangements, suggesting applications in material science where molecular organization is crucial (Graus et al., 2010).
Chemical Reactivity and Synthesis
Further studies investigated the reactivity and synthesis pathways of diazaspiro[4.5]decanes and related structures. These include the development of novel synthetic methods for constructing the spirocyclic skeleton, which is central to the chemical structure . Such research provides insights into the versatility and potential applications of these compounds in synthesizing complex molecular architectures for various scientific purposes (Chiaroni et al., 2000).
Propriétés
IUPAC Name |
2-[1-(4-methoxyphenyl)cyclopentanecarbonyl]-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-26-17-7-5-16(6-8-17)21(10-2-3-11-21)19(25)23-14-12-20(15-23)9-4-13-22-18(20)24/h5-8H,2-4,9-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNKNUKSLLQUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)C(=O)N3CCC4(C3)CCCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(4-Methoxyphenyl)cyclopentyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(4-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5535880.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-5-fluoro-2-methoxybenzamide](/img/structure/B5535888.png)
![6-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5535895.png)
![5-(4-methylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5535905.png)
![5-ethyl-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5535913.png)
![methyl 3-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5535920.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B5535932.png)
![4-{[(3S)-3-amino-1-piperidinyl]sulfonyl}-N-(2,2-difluoroethyl)benzamide hydrochloride](/img/structure/B5535935.png)

![5-(2-furyl)-4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5535950.png)
![2-[(3-chlorobenzyl)sulfonyl]-4,6-bis(trifluoromethyl)pyrimidine](/img/structure/B5535955.png)
![2-[(2-fluorobenzoyl)amino]-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5535962.png)
![3-[5-(1-propionyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5535969.png)